Yttrium oxide silicate (Y2O(SiO4))
Description
Historical Development of Yttrium Silicate Materials
The history of yttrium silicate materials begins with the discovery of yttrium itself. In 1787, Carl Axel Arrhenius found a heavy black rock near the Swedish village of Ytterby and named it "ytterbite," believing it contained the newly discovered element tungsten. Further analysis by Johan Gadolin in 1789 revealed a new oxide, which was later confirmed by Anders Gustaf Ekeberg in 1797 and named "yttria".
Friedrich Wöhler is credited with first isolating metallic yttrium in 1828 by reacting yttrium chloride with potassium. The element itself was named after Ytterby, the village where it was discovered. Interestingly, this village also lent its name to three other elements: ytterbium, terbium, and erbium.
Research on yttrium silicates developed much later as scientists explored combinations of yttrium oxide with silicon dioxide. The systematic investigation of the Y₂O₃-SiO₂ system led to the identification of two main compounds: yttrium disilicate (Y₂Si₂O₇) and yttrium orthosilicate (Y₂SiO₅). Interest in yttrium silicates surged in the 1980s when their potential as host materials for rare-earth dopants was recognized, leading to applications in phosphors and laser materials.
Crystallographic Structure and Polymorphism
Yttrium orthosilicate (Y₂SiO₅) exhibits fascinating polymorphism, existing in two main crystallographic forms known as X1 and X2, which are stable at different temperature ranges. This polymorphism critically determines the material's physical properties and potential applications.
X1-Y₂SiO₅ Polymorph : Stable at temperatures below approximately 1190°C, X1-Y₂SiO₅ crystallizes in the monoclinic space group P21/c with unit cell parameters a = 9.012(8) Å, b = 6.979(6) Å, c = 6.630(6) Å, and β = 106.7°. The structure contains isolated SiO₄ tetrahedra and two crystallographically distinct yttrium sites with high coordination numbers of 7 and 9. This structural arrangement is confirmed by both X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy, with ⁸⁹Y MAS-NMR revealing two well-resolved resonances at 215.2 and 75.2 ppm. The ²⁹Si MAS-NMR spectrum shows a single resonance at -82.3 ppm, consistent with isolated SiO₄ tetrahedra (Q⁰ units).
X2-Y₂SiO₅ Polymorph : Stable at temperatures above 1190°C, X2-Y₂SiO₅ crystallizes in the monoclinic space group I2/a with unit cell parameters a = 10.41 Å, b = 6.72 Å, c = 12.49 Å, and β = 102.65°. Similar to the X1 form, it contains a unique silicon site and two crystallographically distinct yttrium sites, but with lower coordination numbers of 6 and 7. The local environments of both cations have been confirmed by spectroscopic studies.
The structural transition between these polymorphs is reconstructive, requiring significant atomic rearrangement and breaking of bonds. This transformation is not reversible upon simple cooling, which can be advantageous for preserving high-temperature phases for specific applications.
Table 1: Crystallographic Data for Y₂SiO₅ Polymorphs
Research Significance in Advanced Materials Science
Y₂SiO₅ has established itself as a material of considerable significance in advanced materials science, with applications spanning multiple technological domains.
Laser and Optical Applications : One of the most important applications of Y₂SiO₅ is as a host material for rare earth ions in solid-state lasers and phosphors. When doped with elements such as cerium, praseodymium, neodymium, europium, erbium, or chromium, Y₂SiO₅ exhibits excellent luminescent properties with high quantum efficiency. For example, Cr:Y₂SiO₅ (Cr:YSO) serves as an effective saturable absorber Q-switch for ruby and alexandrite lasers. The material's natural birefringence eliminates thermally induced stress birefringence, making it advantageous for high-power laser applications.
Quantum Information Processing : Particularly noteworthy is the behavior of certain rare earth dopants in Y₂SiO₅ at cryogenic temperatures. Europium and erbium-activated Y₂SiO₅ exhibit extremely narrow homogeneously broadened absorption line widths (sub-kHz) embedded within broader inhomogeneously broadened lines. Er³⁺:YSO has demonstrated a homogeneous optical resonance width of just 73 Hz, the narrowest atomic resonance observed in any solid-state material. This property makes it valuable for quantum information processing, high-resolution spectroscopy, and optical storage applications.
Environmental Barrier Coatings : In high-temperature structural materials, Y₂SiO₅ has gained attention as a promising environmental barrier coating (EBC) material for silicon-based ceramics used in gas turbines and other high-temperature applications. Its combination of high melting point, low volatilization rate, low thermal expansion coefficient, and low oxygen permeation constant makes it effective at protecting underlying materials from oxidation and hot gas corrosion. Studies have shown that isothermal heat treatment improves the hardness and elastic modulus of Y₂SiO₅ coatings, enhancing their mechanical properties.
Table 2: Physical Properties of Y₂SiO₅
Current Scientific Knowledge Gaps and Challenges
Despite extensive research on yttrium oxide silicate, several significant knowledge gaps and challenges remain that warrant further investigation.
Synthesis Challenges : One persistent challenge lies in the controlled synthesis of phase-pure Y₂SiO₅ with specific polymorphic forms. Traditional solid-state reaction methods often result in mixed phases or undesired secondary products. While alternative synthesis routes such as sol-gel and hydrothermal methods offer improved phase control, they frequently struggle with achieving high density and optimal microstructure in bulk ceramics. The preparation of single-phase fully dense Y₂SiO₅ with controlled grain size remains significant for structural applications requiring consistent mechanical properties.
Table 3: Synthesis Methods for Y₂SiO₅
Environmental Barrier Coating Stability : For applications as environmental barrier coatings (EBCs), understanding the long-term stability and degradation mechanisms of Y₂SiO₅ under extreme conditions presents ongoing challenges. The formation of thermally grown oxides (TGO) and the evolution of mechanical properties during thermal cycling need further investigation to predict service life accurately. Different modes of TGO growth behavior have been observed at different temperatures, but the mechanisms are not fully understood.
Electronic Structure Complexity : Recent theoretical studies have investigated the electronic structures of Y₂SiO₅ when doped with rare earth elements such as praseodymium (Pr³⁺). These studies have revealed that doping reduces the band gap of the host crystal and introduces complex energy-level splitting patterns. Developing accurate models for predicting these electronic structures remains challenging but essential for optimizing optical properties.
Interface Behavior : Another significant research gap concerns the interface behavior of Y₂SiO₅ in multilayer systems. A study on the interface reactions during yttrium silicate formation on silicon showed that oxidation of yttrium deposited on bare silicon results in mixing of yttrium and silicon to form yttrium silicate. However, when the silicon surface is nitrided, oxidation creates a structure closer to pure metal oxide. Understanding these interfacial reactions is crucial for designing effective coating systems and electronic devices.
Table 4: Applications of Y₂SiO₅ and Doped Variants
Recent discoveries have expanded our understanding of the Y₂O₃–SiO₂ phase field. Two new compounds were discovered in this well-studied system using different experimental routines: Ba₅Y₁₃[SiO₄]₈O₈.₅ and Ba₃Y₂[Si₂O₇]₂. These findings suggest that even in extensively researched chemical spaces, novel compounds remain to be discovered, highlighting the complex phase relationships in yttrium silicate systems.
Properties
IUPAC Name |
dioxido(oxo)silane;oxygen(2-);yttrium(3+) | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O3Si.3O.4Y/c3*1-4(2)3;;;;;;;/q6*-2;4*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHHHOCVQYWGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Y+3].[Y+3].[Y+3].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O12Si3Y4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
39318-36-0 (Parent) | |
| Record name | Yttrium oxide silicate (Y2O(SiO4)) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027882 | |
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DSSTOX Substance ID |
DTXSID30923298 | |
| Record name | Yttrium oxide oxosilanebis(olate) (4/3/3) | |
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Molecular Weight |
631.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12027-88-2, 100403-12-1 | |
| Record name | Yttrium oxide silicate (Y2O(SiO4)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yttrium oxide silicate (Y2O(SiO4)) | |
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| Record name | Yttrium oxide oxosilanebis(olate) (4/3/3) | |
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| Record name | Yttrium oxide silicate (Y2O(SiO4)), cerium-doped | |
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| Record name | Diyttrium oxide silicate | |
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Scientific Research Applications
Electronic Applications
High-k Dielectrics in Semiconductor Technology
Yttrium oxide silicate is increasingly utilized as a high-k dielectric material in semiconductor devices. Its high dielectric constant makes it suitable for gate dielectrics in metal-oxide-semiconductor field-effect transistors (MOSFETs). The formation of yttrium silicate films on silicon substrates has been extensively studied, revealing that these films can effectively reduce leakage currents while maintaining high breakdown fields. For instance, research indicates that yttrium oxide films deposited at lower temperatures exhibit low leakage currents ( A/cm²) and high breakdown fields ( MV/cm) .
Thin Film Deposition Techniques
Innovative deposition techniques such as plasma-enhanced metal-organic chemical vapor deposition (PE-MOCVD) have been developed to create yttrium oxide and silicate films. These methods allow for precise control over film thickness and composition, enabling the formation of ultrathin films essential for modern electronic applications. The use of pulsed-liquid-injection sources in conjunction with plasma assistance has shown to facilitate deposition at temperatures below 380 °C, which is crucial for integrating these materials into existing semiconductor fabrication processes .
Material Science Applications
Formation Mechanisms and Interface Engineering
The interaction between yttrium oxide silicate and silicon substrates has been a focus of research to understand the mechanisms behind interface layer formation. Studies have demonstrated that yttrium deposition on silicon leads to the formation of a mixed layer of yttrium silicate due to oxidation reactions. This phenomenon is influenced by surface treatments such as nitridation, which can inhibit unwanted reactions and improve the quality of the resulting dielectric layers .
Thermal Stability and Structural Integrity
Yttrium silicate coatings have been shown to enhance thermal stability in various applications, particularly in high-temperature environments. The structural integrity of these coatings makes them suitable for use in advanced ceramic composites, where they can provide oxidation protection and improve mechanical properties .
High-Temperature Coatings
Oxidation Protection for Ceramic Composites
Yttrium silicate coatings are employed as protective layers for carbon-silicon composites used in aerospace and automotive applications. These coatings help mitigate oxidation at elevated temperatures, thereby extending the lifespan and reliability of the underlying materials. Research indicates that Y2SiO5 coatings complement silicon carbide (SiC) coatings, providing enhanced protection against thermal degradation .
Case Studies and Research Findings
Comparison with Similar Compounds
Yttrium Silicates (Y₂SiO₅ and Y₂Si₂O₇)
Y₂O(SiO₄) is structurally and chemically distinct from other yttrium silicates like Y₂SiO₅ (yttrium monosilicate) and Y₂Si₂O₇ (yttrium disilicate).
| Property | Y₂O(SiO₄) | Y₂SiO₅ | Y₂Si₂O₇ |
|---|---|---|---|
| Crystal Structure | Monoclinic | Monoclinic | Triclinic |
| Melting Point (°C) | ~2000 | ~1950 | ~1770 |
| Density (g/cm³) | 4.44 | 4.50 | 3.85 |
| Permittivity | Moderate | Lower than Y₂O₃ | Lower than Y₂O₃ |
| Applications | Thin-film dielectrics | Thermal barrier coatings | Nuclear waste encapsulation |
Y₂SiO₅ and Y₂Si₂O₇ are preferred for thermal barrier coatings and nuclear applications due to their lower thermal conductivity and superior phase stability. In contrast, Y₂O(SiO₄) is optimized for electronic applications, where its moderate permittivity and low interfacial charge density enhance device reliability .
Yttrium Oxide (Y₂O₃)
Y₂O₃ is a precursor for Y₂O(SiO₄) synthesis but differs significantly in properties:
| Property | Y₂O(SiO₄) | Y₂O₃ |
|---|---|---|
| Permittivity | 10–12 | 14–16 |
| Charge Density | Low | High (prone to H₂O absorption) |
| Synthesis | Requires SiO₂ reaction | Direct deposition |
| Thermal Stability | Stable up to 2000°C | Stable up to 2430°C |
While Y₂O₃ has a higher permittivity, its tendency to absorb moisture and form charged defects limits its use in thin-film transistors. Y₂O(SiO₄) addresses these issues by forming a chemically inert silicate layer, reducing leakage currents to 10⁻⁷ A/cm² and achieving breakdown fields of 8 MV/cm .
Yttrium Iron Garnet (Y₃Fe₅O₁₂, YIG)
YIG is a magnetically active garnet with distinct applications compared to Y₂O(SiO₄):
| Property | Y₂O(SiO₄) | YIG (Y₃Fe₅O₁₂) |
|---|---|---|
| Crystal Structure | Monoclinic | Cubic garnet |
| Magnetic Properties | Non-magnetic | Ferrimagnetic (Curie temp. 560 K) |
| Primary Use | Dielectric films | Magneto-optical devices |
| Synthesis | CVD, solid-state | Epitaxial growth |
YIG’s ferrimagnetic behavior makes it ideal for microwave and optical isolators, whereas Y₂O(SiO₄) is tailored for non-magnetic, high-stability dielectric applications .
Doped Variants
Both Y₂O(SiO₄) and Y₂O₃ can be doped with rare-earth elements (e.g., Ce, Eu, Tb) to modify optical or electrical properties. For example:
- Ce-doped Y₂O(SiO₄) : Enhances luminescence for phosphor applications .
- Eu-doped Y₂O₃ : Used in red-emitting LEDs and displays .
Doping strategies differ due to the silicate’s structural rigidity, which limits ion mobility compared to pure Y₂O₃ .
Research Findings and Key Advancements
- Plasma-Assisted MOCVD : Enables low-temperature (350–380°C) deposition of Y₂O(SiO₄) with minimized carbon contamination and controlled interface formation .
- Interfacial Stability : Y₂O(SiO₄) layers prevent Si diffusion from substrates, a common issue in Y₂O₃-based devices .
- Environmental Resistance : Silicates outperform oxides in humid environments due to reduced hydroxyl group adsorption .
Preparation Methods
Bare Silicon Substrates
When yttrium is deposited onto bare silicon and oxidized at 900°C in N₂O for 15 seconds, a homogeneous yttrium silicate film forms. Medium-energy ion scattering (MEIS) analysis reveals a composition of (Y₂O₃)₀.₃₂·(SiO₂)₀.₆₈, consistent with the stoichiometry of Y₂Si₂O₇. X-ray photoelectron spectroscopy (XPS) confirms the absence of phase-separated Y₂O₃ or SiO₂, indicating a fully mixed Y-O-Si bonding network. Transmission electron microscopy (TEM) further demonstrates that these films are amorphous with uniform thickness, critical for dielectric applications.
Table 1: Reaction Conditions and Film Composition on Bare Silicon
| Yttrium Thickness | Oxidation Temperature | Time | Ambient | Composition (Y₂O₃:SiO₂) |
|---|---|---|---|---|
| 8 Å | 900°C | 15 s | N₂O | 0.32:0.68 |
| 25 Å | 900°C | 2 min | N₂O | 0.58:0.42 |
The increase in yttrium thickness correlates with higher Y₂O₃ content, suggesting that thicker films favor yttrium-rich phases.
Pre-Oxidized Silicon Substrates
Pre-oxidation of silicon substrates to form a thin SiO₂ layer (∼10 Å) prior to yttrium deposition alters reaction dynamics. Oxidation of yttrium on pre-oxidized silicon at 900°C produces films with a composition of (Y₂O₃)₀.₆₃·(SiO₂)₀.₃₇, nearly identical to films formed on bare silicon. Angle-resolved XPS (ARXPS) shows no evidence of residual SiO₂, implying complete consumption of the initial oxide layer during yttrium-silicon interdiffusion. This method enables precise control over interfacial reactivity, as the SiO₂ layer initially acts as a diffusion barrier before participating in silicate formation.
Nitrided Silicon Substrates
Nitridation of silicon substrates prior to yttrium deposition significantly impedes silicon consumption. Films formed under these conditions exhibit a composition of (Y₂O₃)₀.₇₉·(SiO₂)₀.₂₁, approaching pure Y₂O₃ with minimal silicate content. MEIS depth profiling confirms the preservation of the nitrided interface, which acts as a diffusion barrier to suppress yttrium-silicon reactions. The O 1s XPS spectrum for these films shows a distinct shoulder at 531.5 eV, characteristic of Y₂O₃-like bonding, underscoring the role of nitrogen in stabilizing yttrium oxide phases.
Reaction of Yttrium with Silicon Dioxide
Yttrium’s reactivity with SiO₂ provides an alternative pathway for Y₂O(SiO₄) synthesis. When 25 Å yttrium films are deposited onto 40 Å thermal SiO₂ and oxidized at 600–900°C, the SiO₂ layer is fully consumed, forming yttrium silicate. XPS analysis reveals Si-O bonding at 102.9 eV (shifted from 103.6 eV in pure SiO₂), indicative of Y-O-Si network formation. The O 1s peak broadens (FWHM = 2.2 eV vs. 1.8 eV for SiO₂), reflecting diverse oxygen environments within the silicate matrix.
Table 2: Yttrium-SiO₂ Reaction Parameters
| Yttrium Thickness | SiO₂ Thickness | Temperature | Time | Ambient | Si-O Peak Shift (eV) |
|---|---|---|---|---|---|
| 25 Å | 40 Å | 600°C | 2 min | N₂O | 102.9 → 103.6 |
| 25 Å | 40 Å | 900°C | 2 min | N₂O | 102.9 → 103.6 |
High-temperature oxidation (900°C) yields more homogeneous films, as evidenced by sharper Y 3d and Si 2p XPS peaks compared to 600°C samples.
Vacuum Annealing and Thermal Processing
Vacuum annealing of yttrium-silicon systems at 10⁻⁶ Torr facilitates silicide formation, a precursor to silicate synthesis. Post-deposition annealing at 400°C in forming gas (90% N₂, 10% H₂) enhances dielectric properties, achieving an equivalent oxide thickness (EOT) of ∼10 Å. Capacitance-voltage (C-V) measurements demonstrate minimal hysteresis, validating the suitability of these films for high-k gate dielectric applications.
Comparative Analysis of Synthesis Methods
Table 3: Substrate Pretreatment Impact on Film Composition
| Substrate Pretreatment | Y₂O₃ Fraction | SiO₂ Fraction | Dominant Bonding Type |
|---|---|---|---|
| Bare Silicon | 0.32 | 0.68 | Y-O-Si |
| Pre-Oxidized Silicon | 0.63 | 0.37 | Y-O-Si |
| Nitrided Silicon | 0.79 | 0.21 | Y-O-Y, Y-O-Si |
Nitridation proves most effective in limiting silicon diffusion, enabling Y₂O₃-rich films. Conversely, bare and pre-oxidized substrates promote silicate formation, ideal for applications requiring amorphous dielectric layers.
Kinetic and Thermodynamic Considerations
The synthesis of Y₂O(SiO₄) involves competing reactions:
Reaction kinetics favor silicide formation at lower temperatures (<600°C), while oxidation dominates above 800°C. The coexistence of Y₂O₃ and SiO₂ clusters in some films suggests incomplete homogenization, remedied by prolonged annealing .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Y₂O(SiO₄) with high crystallinity and purity?
- Methodological Answer : Y₂O(SiO₄) is typically synthesized via solid-state reactions or sol-gel processes. For solid-state synthesis, stoichiometric mixtures of Y₂O₃ and SiO₂ are calcined at high temperatures (e.g., 1200–1400°C) under controlled atmospheres. Sol-gel methods involve hydrolyzing yttrium nitrate and tetraethyl orthosilicate (TEOS) precursors, followed by gelation and thermal treatment. Characterization via X-ray diffraction (XRD) and Rietveld refinement ensures phase purity .
Q. How is the crystal structure of Y₂O(SiO₄) resolved using X-ray diffraction (XRD)?
- Methodological Answer : XRD patterns are indexed using programs like DIFFRAC EVA and DICVOL, which compare experimental data with simulated patterns from crystallographic databases (e.g., ICDD). For Y₂O(SiO₄), monoclinic or orthorhombic systems are often identified, with lattice parameters refined to <0.01 Å accuracy. Rietveld analysis confirms atomic positions and phase homogeneity .
Q. What spectroscopic techniques are used to analyze the silicate framework in Y₂O(SiO₄)?
- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies Si-O-Y and Si-O-Si vibrational modes (e.g., ~950 cm⁻¹ for Y-O-Si stretching). Raman spectroscopy further distinguishes bridging vs. non-bridging oxygen bonds. Solid-state nuclear magnetic resonance (NMR) probes local Si environments, with ²⁹Si MAS-NMR resolving Q³ (silicate tetrahedra) coordination states .
Advanced Research Questions
Q. How does doping with rare-earth ions (e.g., Ce³⁺, Eu³⁺) alter the luminescent properties of Y₂O(SiO₄)?
- Methodological Answer : Doping introduces defect states that modify emission spectra. For Ce³⁺-doped Y₂O(SiO₄), photoluminescence (PL) excitation at 300–400 nm yields blue emission (~450 nm) due to 5d→4f transitions. Lifetime measurements and crystal field splitting calculations quantify ligand field effects. Energy transfer mechanisms are modeled using Dexter or Förster theories .
Q. What experimental strategies resolve contradictions in reported thermal decomposition behaviors of Y₂O(SiO₄)?
- Methodological Answer : Thermogravimetric analysis (TGA) under varying atmospheres (e.g., N₂ vs. air) isolates oxidation vs. dehydration pathways. For example, mass loss at 90–113°C corresponds to adsorbed water, while decomposition >800°C reflects silicate network breakdown. Coupling TGA with differential scanning calorimetry (DSC) identifies endo/exothermic events, while post-annealing XRD tracks phase transitions .
Q. How can Y₂O(SiO₄) synthesis be optimized for enhanced thermal stability in refractory applications?
- Methodological Answer : Sintering additives (e.g., Al₂O₃) reduce grain boundary porosity, improving mechanical stability. Spark plasma sintering (SPS) achieves >95% density at lower temperatures (e.g., 1300°C vs. 1600°C). High-resolution transmission electron microscopy (HRTEM) quantifies grain size and interfacial defects, while nanoindentation tests correlate microstructure with hardness .
Data Analysis and Reproducibility
Q. How are computational models (e.g., DFT) validated against experimental data for Y₂O(SiO₄)?
- Methodological Answer : Density functional theory (DFT) calculates electronic band structures and phonon dispersion curves, which are cross-validated with UV-Vis absorption and Raman spectra. For example, computed Si-O bond lengths (1.61–1.65 Å) should match EXAFS or neutron diffraction data. Error margins <5% confirm model reliability .
Q. What protocols ensure reproducibility in Y₂O(SiO₄) synthesis across laboratories?
- Methodological Answer : Standardize precursor purity (≥99.99%), furnace heating rates (e.g., 5°C/min), and atmospheric controls (e.g., O₂ partial pressure). Inter-lab round-robin tests using shared XRD and PL equipment minimize instrumental bias. Detailed reporting of "failed" conditions (e.g., insufficient calcination time) is critical for meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
